2,6-Difluoropyrazine

Catalog No.
S750902
CAS No.
33873-09-5
M.F
C4H2F2N2
M. Wt
116.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluoropyrazine

CAS Number

33873-09-5

Product Name

2,6-Difluoropyrazine

IUPAC Name

2,6-difluoropyrazine

Molecular Formula

C4H2F2N2

Molecular Weight

116.07 g/mol

InChI

InChI=1S/C4H2F2N2/c5-3-1-7-2-4(6)8-3/h1-2H

InChI Key

KOAIURKUZGRJMM-UHFFFAOYSA-N

SMILES

C1=C(N=C(C=N1)F)F

Canonical SMILES

C1=C(N=C(C=N1)F)F

Its synthesis was first reported in 1965 as part of a broader investigation into general laboratory methods for preparing fluoropyridines []. The process involved treating 2,6-dichloropyrazine with lithium fluoride in a high-boiling solvent, followed by distillation [].

Reactivity Studies

Some research has explored the reactivity of 2,6-difluoropyrazine. One study investigated its behavior under "ortholithiation" conditions, a process that introduces a lithium atom at a specific position in the molecule []. This study used a combination of spectroscopic techniques and computational modeling to understand the reaction mechanism [].

2,6-Difluoropyrazine is a heterocyclic organic compound with the molecular formula C4H2F2N2C_4H_2F_2N_2. It features a pyrazine ring substituted with two fluorine atoms at the 2 and 6 positions. This compound is characterized by its colorless liquid form and has a distinct aromatic nature due to the presence of nitrogen atoms in the ring structure. The presence of fluorine enhances its chemical reactivity and polarity, making it an interesting subject for various chemical studies and applications.

There is no current research available on the mechanism of action of 2,6-difluoropyrazine.

Due to the lack of specific research on 2,6-difluoropyrazine, refer to general safety guidelines for handling fluorinated aromatic compounds. These may include flammability, irritation to skin and eyes, and potential respiratory issues []. Always consult Safety Data Sheets (SDS) for similar compounds when handling unknown substances.

Typical of halogenated compounds. These include:

  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of various derivatives.
  • Metalation: The compound can form metal complexes through reactions with metals, which can be useful in catalysis and material science .
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of fluorine can facilitate electrophilic attacks on the aromatic ring, leading to functionalization at other positions.

Various methods have been developed for synthesizing 2,6-difluoropyrazine:

  • Halogenation of Pyrazine: Direct fluorination of pyrazine using fluorinating agents such as potassium fluoride in polar aprotic solvents.
  • Nucleophilic Substitution Reactions: Starting from 2,6-dichloropyrazine or other halogenated derivatives, nucleophilic substitution with fluoride sources can yield 2,6-difluoropyrazine.
  • Reactions with Fluorinating Agents: Utilizing reagents like sulfur tetrafluoride or other fluorinating agents under controlled conditions to introduce fluorine into the pyrazine ring.

2,6-Difluoropyrazine finds utility in various fields:

  • Pharmaceuticals: Used as a building block in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Potential applications in developing agrochemicals that require specific reactivity.
  • Material Science: Employed in creating advanced materials with tailored properties due to its unique electronic characteristics.

Interaction studies involving 2,6-difluoropyrazine focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a precursor for more complex organic molecules and its role in catalysis. Additionally, interactions with biological targets are crucial for understanding its medicinal properties.

Several compounds share structural similarities with 2,6-difluoropyrazine. Here is a comparison highlighting their uniqueness:

CompoundMolecular FormulaUnique Features
2-FluoropyrazineC4H4FN2C_4H_4FN_2Contains only one fluorine atom; less reactive.
3,5-DifluoropyrazoleC4H3F2N3C_4H_3F_2N_3Contains three nitrogen atoms; different reactivity.
PentafluoropyridineC5F5NC_5F_5NFully fluorinated; high reactivity; used in specialty applications.

These comparisons illustrate that while 2,6-difluoropyrazine shares core structural elements with these compounds, its unique arrangement of substituents imparts distinct chemical properties and potential applications.

XLogP3

0.7

LogP

0.74 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

33873-09-5

Wikipedia

Pyrazine, 2,6-difluoro-

Dates

Modify: 2023-08-15

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